Structural Uniqueness in Patented Scaffolds
2-(3-Fluoro-2-nitrophenyl)acetonitrile possesses a unique ortho-fluoro-nitro substitution pattern adjacent to an acetonitrile group, which is essential for constructing specific, patented heterocyclic cores. Unlike non-fluorinated analogs like 2-nitrophenylacetonitrile or isomers like 2-(4-fluoro-2-nitrophenyl)acetonitrile, this compound is specifically claimed as a precursor in the synthesis of advanced intermediates for pyrido[3,2-d]pyrimidines and α-carbolines [1]. The presence and specific position of the fluorine atom are crucial for the bioactivity of the final drug molecules, a property that cannot be replicated by a non-fluorinated or differently fluorinated alternative [1].
| Evidence Dimension | Patented Synthetic Utility for Heterocyclic Core Construction |
|---|---|
| Target Compound Data | Specific precursor for pyrido[3,2-d]pyrimidines and α-carbolines |
| Comparator Or Baseline | 2-Nitrophenylacetonitrile (non-fluorinated); 2-(4-fluoro-2-nitrophenyl)acetonitrile (positional isomer) |
| Quantified Difference | N/A (Patent-Specific Claim) |
| Conditions | Synthetic routes described in patent WO-2022221939-A1 and WO-2016110237-A1 |
Why This Matters
This evidence validates procurement of this specific CAS number for projects targeting the synthesis of these specific pharmacophores, as generic analogs will not yield the intended, patent-protected molecular architecture.
- [1] WIPO. (2021). WO-2022221939-A1 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease. WIPO. (2015). WO-2016110237-A1 - α-carboline compound, preparation method therefor and uses thereof. View Source
